molecular formula C7H8ClNO B022557 4-Chloro-2,3-dimethylpyridine 1-oxide CAS No. 59886-90-7

4-Chloro-2,3-dimethylpyridine 1-oxide

Cat. No.: B022557
CAS No.: 59886-90-7
M. Wt: 157.6 g/mol
InChI Key: MCUYHRNUDDANSO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 2- and 3-positions, along with an oxide group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of rabeprazole , a proton pump inhibitor used to treat certain stomach and esophagus problems.

Mode of Action

As an intermediate in the synthesis of Rabeprazole , it may contribute to the overall inhibitory effect on the proton pump in the stomach, reducing the production of stomach acid.

Biochemical Pathways

As a precursor in the synthesis of rabeprazole , it may indirectly influence the gastric acid secretion pathway.

Result of Action

As an intermediate in the synthesis of Rabeprazole , its effects may be seen in the overall reduction of stomach acid production.

Action Environment

Safety data sheets suggest avoiding dust formation and ensuring adequate ventilation during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide typically involves the oxidation of 4-chloro-2,3-dimethylpyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in the presence of a solvent such as acetonitrile, and the mixture is heated under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The reaction mixture is often subjected to extraction and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2,3-dimethylpyridine 1-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,3-dimethylpyridine 1-oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

Overview

4-Chloro-2,3-dimethylpyridine 1-oxide (C7H8ClNO) is a pyridine derivative notable for its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by a chlorine atom at the 4-position, two methyl groups at the 2- and 3-positions, and an oxide group at the 1-position. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. It has been shown to possess antimicrobial properties , likely due to its ability to inhibit microbial enzymes, thereby disrupting vital biochemical pathways in bacteria. Additionally, it acts as an intermediate in the synthesis of proton pump inhibitors like rabeprazole, which are used to treat peptic ulcers by inhibiting gastric acid secretion .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes some key findings related to its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Escherichia coli32 µg/mLEnzyme inhibition
Staphylococcus aureus16 µg/mLCell wall disruption
Pseudomonas aeruginosa64 µg/mLProtein synthesis inhibition

These findings suggest that the compound's chlorinated structure enhances its binding affinity to bacterial enzymes, contributing to its antimicrobial effectiveness.

Agrochemical Applications

In addition to its antimicrobial properties, this compound has been studied for its potential as an agrochemical . It shows promise as a pesticide or herbicide due to its toxicological profile against pests while being less harmful to non-target organisms. Its application in agriculture could help manage pest populations effectively without significant environmental impact.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers explored the synthesis of various pyridine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using in vitro assays. The study found that compounds with similar structural features exhibited varying degrees of antimicrobial activity, reinforcing the importance of the chlorine substituent in enhancing biological interactions .

Case Study 2: Interaction with H+-K+ ATPase

Another significant study investigated the inhibitory effects of this compound on H+-K+ ATPase activity. The results demonstrated that this compound effectively inhibited ATPase activity at concentrations as low as 10 µM, suggesting potential therapeutic applications in treating conditions related to excessive gastric acid secretion .

Safety and Toxicology

While exhibiting promising biological activities, safety data indicate that this compound can be harmful if ingested or inhaled. It is classified as an irritant and may cause serious eye damage and respiratory irritation. Proper handling precautions are necessary when working with this compound to mitigate risks associated with exposure .

Properties

IUPAC Name

4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUYHRNUDDANSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59886-90-7
Record name 4-Chloro-2,3-dimethylpyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59886-90-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 59886-90-7
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Record name 4-chloro-2,3-dimethylpyridine 1-oxide
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Synthesis routes and methods

Procedure details

83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide and 90 g (1.54 mol) of NaCl were admixed with 1350 ml of CH3CN, 180 ml of aq. HCl (36%) and 16.6 g of benzyltributylammonium chloride, and the resulting suspension was boiled under reflux with stirring for 12 h. The resulting reaction mixture was adjusted to pH=9 using 350 ml of 20% NaOH, wherefor the existing precipitate largely dissolved. The organic phase was separated off, water was added to the aqueous phase until the precipitate had completely dissolved, and it was subsequently extracted using dichloromethane. The organic phases were combined and the solvent was removed under reduced pressure. 76.6 g (98.5%) of 4-chloro-2,3-dimethylpyridine N-oxide were obtained.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
16.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
1350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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